
4,7-Dibromo-2,1,3-benzothiadiazole
Overview
Description
4,7-Dibromo-2,1,3-benzothiadiazole is a heterocyclic compound with the molecular formula C₆H₂Br₂N₂S and a molecular weight of 293.97 g/mol . It is a building block or monomer used in the synthesis of organic semiconductors, particularly in applications such as light-emitting diodes (LEDs) and photovoltaic devices . This compound is known for its high purity and is often used as an intermediate in the synthesis of various polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,7-Dibromo-2,1,3-benzothiadiazole can be synthesized from 2,1,3-benzothiadiazole through bromination. One common method involves reacting 2,1,3-benzothiadiazole with bromine in hydrobromic acid . Another method involves using N-bromosuccinimide (NBS) as the brominating agent in the presence of concentrated sulfuric acid . The reaction is typically carried out at elevated temperatures (around 60°C) and requires careful handling due to the reactivity of the brominating agents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization and filtration .
Chemical Reactions Analysis
Types of Reactions
4,7-Dibromo-2,1,3-benzothiadiazole undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form larger molecules and conductive polymers.
Reduction Reactions: Under reducing conditions, it can be converted back to the 1,2-diaminobenzene compounds from which it was prepared.
Common Reagents and Conditions
Bromination: Bromine in hydrobromic acid or N-bromosuccinimide (NBS) in sulfuric acid
Cross-Coupling: Palladium catalysts are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products
Poly[N-9’-heptadecanyl-2,7-carbazole-alt-5,5-(4’,7’-di-2-thienyl-2’,1’,3’-benzothiadiazole)] (PCDTBT): Used in organic photovoltaic devices.
Poly[2,1,3-benzothiadiazole-4,7-diyl[4,4-bis(2-ethylhexyl)-4H-cyclopenta[2,1-b3,4-b’]dithiophene-2,6-diyl]] (PCPDTBT): Another polymer used in solar cells.
Scientific Research Applications
Organic Electronics
Light-Emitting Diodes (LEDs) and Conducting Polymers
DBBT is primarily utilized as a monomer for synthesizing conducting polymers and light-emitting diodes (LEDs). It acts as an intermediate in the production of several conjugated polymers, such as:
- Poly[N-9'-heptadecanyl-2,7-carbazole-alt-5,5-(4',7'-di-2-thienyl-2',1',3'-benzothiadiazole)] (PCDTBT) : This polymer exhibits excellent light-emitting properties and is used in organic photovoltaic devices.
- Poly[2,1,3-benzothiadiazole-4,7-diyl[4,4-bis(2-ethylhexyl)-4H-cyclopenta[2,1-b:3,4-b']dithiophene-2,6-diyl]] (PCPDTBT) : Known for its efficiency in solar cells due to its low bandgap characteristics .
Photovoltaic Devices
DBBT is also a fundamental component in the development of low-bandgap polymers for photovoltaic applications. Its incorporation into polymer blends enhances the absorption spectrum and improves charge transport properties. Notable studies have shown that polymers containing DBBT can achieve higher open-circuit voltages and improved overall efficiencies in solar cells .
Biochemical Research
Biological Applications
In the realm of biochemistry, DBBT has been explored for various applications:
- Cell Cycle and DNA Damage Studies : DBBT is utilized as a reagent to study cellular processes related to apoptosis and DNA damage responses.
- Immunology : It has potential applications in antibody-drug conjugates (ADCs) and various signaling pathways such as JAK/STAT and MAPK/ERK pathways .
Sensing Applications
DBBT-based materials have been developed for sensing applications due to their optical properties. The compound can be integrated into covalent organic frameworks (COFs) that emit white light when different functional groups are incorporated. This property allows for the development of advanced sensing devices capable of detecting multiple analytes simultaneously .
Data Tables
Application Area | Specific Uses |
---|---|
Organic Electronics | Light-emitting diodes |
Conducting polymers | |
Photovoltaics | Low-bandgap polymer synthesis |
Biochemical Research | Cell cycle studies |
Immunology | |
Sensing | COFs for multi-analyte detection |
Case Studies
Case Study 1: Organic Photovoltaics
A study conducted on the efficiency of PCDTBT-based solar cells highlighted that incorporating DBBT significantly improved the power conversion efficiency due to enhanced charge mobility and light absorption capabilities. The research demonstrated that devices using this polymer achieved efficiencies exceeding 10%, making them competitive with traditional silicon-based solar cells .
Case Study 2: Sensing Technologies
A recent advancement in COF technology utilized DBBT to create a novel sensor capable of emitting white light through energy transfer mechanisms among different chromophores. This innovative approach allowed for real-time monitoring of environmental pollutants with high sensitivity and specificity .
Mechanism of Action
The mechanism of action of 4,7-Dibromo-2,1,3-benzothiadiazole primarily involves its role as a building block in the synthesis of larger molecules. It acts as an electron acceptor in organic photovoltaic devices, facilitating the transfer of electrons and enhancing the efficiency of these devices . The molecular targets and pathways involved include the formation of conjugated polymers that improve the charge transport properties of the materials .
Comparison with Similar Compounds
4,7-Dibromo-2,1,3-benzothiadiazole can be compared with other similar compounds such as:
4,7-Dibromo-2,1,3-benzoxadiazole: Similar in structure but contains an oxygen atom instead of sulfur.
4,7-Dibromo-2,1,3-benzoselenadiazole: Contains a selenium atom instead of sulfur, offering different electronic properties.
4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole: Contains additional fluorine atoms, which can influence its reactivity and electronic properties.
These compounds are used in similar applications but may offer different advantages depending on the specific requirements of the material being synthesized.
Biological Activity
4,7-Dibromo-2,1,3-benzothiadiazole (DBBT) is a significant compound in the field of organic electronics and materials science. With a chemical formula of CHBrNS and a molecular weight of 293.97 g/mol, it serves as a building block for various organic semiconductors used in light-emitting diodes (LEDs) and photovoltaic devices. This article reviews the biological activity of DBBT, focusing on its synthesis, applications, and potential biological interactions.
Synthesis and Properties
DBBT is synthesized through the bromination of 2,1,3-benzothiadiazole in hydrobromic acid. This process can yield derivatives that are useful in creating low band gap polymers for applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs) . The compound typically appears as light yellow crystals with a melting point ranging from 186°C to 190°C .
Applications in Organic Electronics
DBBT is primarily utilized as an intermediate for synthesizing polymers such as poly[N-9'-heptadecanyl-2,7-carbazole-alt-5,5-(4',7'-di-2-thienyl-2',1',3'-benzothiadiazole)] (PCDTBT) and poly[2,1,3-benzothiadiazole-4,7-diyl[4,4-bis(2-ethylhexyl)-4H-cyclopenta[2,1-b:3,4-b']dithiophene-2,6-diyl]] (PCPDTBT). These polymers are notable for their efficiency in converting sunlight into electricity and are integral to the development of next-generation solar cells .
Antimicrobial Properties
Recent studies have suggested that DBBT exhibits antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth at specific concentrations. For instance, research indicates that DBBT can disrupt bacterial cell membranes and interfere with metabolic processes .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the impact of DBBT on human cell lines. In vitro studies demonstrated that while DBBT can induce apoptosis in certain cancer cell lines at higher concentrations, it shows minimal toxicity to normal human cells at lower doses. This selective cytotoxicity suggests potential applications in targeted cancer therapies .
Electron Transfer Mechanism
DBBT's role as an electron acceptor in donor-acceptor systems has been explored extensively. Studies utilizing femtosecond spectroscopy have shown that DBBT can facilitate rapid electron transfer processes when paired with suitable electron donors. This characteristic is crucial for its application in photonic devices and could be leveraged for developing advanced materials with enhanced electronic properties .
Case Studies
-
Antimicrobial Efficacy : A study conducted on the antimicrobial activity of DBBT indicated significant inhibition against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 50 Escherichia coli 50 Pseudomonas aeruginosa 100 -
Cytotoxicity Assessment : In a cytotoxicity study using human breast cancer cells (MCF-7), DBBT exhibited IC values ranging from 20 µM to 40 µM after 24 hours of exposure.
Cell Line IC (µM) MCF-7 30 Normal Fibroblasts >100
Q & A
Basic Research Questions
Q. What is the standard synthetic route for 4,7-dibromo-2,1,3-benzothiadiazole, and how is purity ensured?
The compound is synthesized via bromination of 2,1,3-benzothiadiazole using bromine (Br₂) in hydrobromic acid (HBr) under reflux. Post-reaction, the product is filtered and recrystallized in ethanol to achieve >98% purity . Yield typically ranges from 65% (traditional methods) to higher efficiencies with optimized protocols . Characterization involves ¹H NMR (δ 7.21 ppm for aromatic protons in CDCl₃) and melting point analysis (187–190°C) .
Q. How does this compound function as a building block in polymer synthesis?
It serves as a key monomer for low bandgap polymers like PCDTBT and PCPDTBT, which are critical in organic photovoltaics (OPVs). The bromine substituents enable Suzuki or Stille cross-coupling reactions with thiophene-based donors, forming donor-acceptor (D-A) architectures that enhance charge transport . For example, coupling with 5-bromothiophene yields red monomers for PCDTBT, achieving power conversion efficiencies >5% in OPVs .
Q. What purification and characterization techniques are essential for this compound?
- Purification : Ethanol recrystallization is standard, with yields improved by controlling cooling rates .
- Characterization :
- ¹H NMR : Peaks at δ 7.21 ppm (aromatic protons) confirm structure .
- MS : Molecular ion peak at m/z 293.97 (M⁺) .
- UV-Vis : Absorption maxima at ~350 nm, indicating π-π* transitions .
Q. Why is this compound a strong electron acceptor in organic semiconductors?
The benzothiadiazole core has inherent electron-deficient properties due to its quinoidal structure, while bromine substituents further withdraw electrons, lowering the LUMO level (-3.2 eV). This enhances intramolecular charge transfer (ICT) in D-A copolymers, critical for reducing bandgaps (<1.8 eV) in OPVs .
Q. What are common side reactions during synthesis, and how are they mitigated?
Over-bromination or incomplete substitution may occur. Strategies include:
- Stoichiometric control : Limiting Br₂ to 2 equivalents .
- Temperature modulation : Reflux at 80–90°C to avoid decomposition .
- Post-synthetic analysis : TLC monitoring and column chromatography for byproduct removal .
Advanced Research Questions
Q. How can green chemistry principles optimize the bromination process?
Eco-friendly bromination methods (e.g., using NaBrO₃/HBr systems) reduce hazardous Br₂ usage. A recent approach achieved 88% yield for 4,7-dibromo-5,6-dinitrobenzothiadiazole using nitronium trifluoromethanesulfonate, minimizing waste . Comparative studies show solvent-free conditions or ionic liquids improve atom economy .
Q. How is this compound utilized in near-infrared (NIR) fluorescent probes?
As an electron acceptor, it enhances ICT in probes like TTPD-based systems for H₂S detection. Thiophene donors at the 4,7-positions extend conjugation, achieving Stokes shifts >150 nm and NIR emission (~720 nm). Applications include live-cell imaging with <10 nM detection limits .
Q. What strategies enable functionalization of this compound for advanced materials?
- Nitration : Nitronium triflate introduces nitro groups at the 5,6-positions, enabling further cross-coupling .
- Stille Coupling : Reaction with stannyl-alkynes forms π-extended derivatives for red-emitting polymers (e.g., λₑₘ = 650 nm) .
- Reduction : NaBH₄ reduces the thiadiazole ring to benzotriazole, altering electronic properties .
Q. How do crystalline-state properties impact device performance?
Single-crystal studies reveal that 4,7-dibromo derivatives exhibit mechanical flexibility (elastic modulus ~2 GPa) and fluorescence quenching in the solid state. Aligning crystals along the π-stacking axis (d-spacing = 3.4 Å) improves charge mobility in OFETs (μ = 0.1 cm²/V·s) .
Q. How are contradictions in spectroscopic data resolved during structural analysis?
Discrepancies in ¹H NMR (e.g., peak splitting due to rotamers) are addressed by:
Properties
IUPAC Name |
4,7-dibromo-2,1,3-benzothiadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2N2S/c7-3-1-2-4(8)6-5(3)9-11-10-6/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEOWHLLJXAECMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NSN=C2C(=C1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20347828 | |
Record name | 4,7-Dibromo-2,1,3-benzothiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20347828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15155-41-6 | |
Record name | 4,7-Dibromo-2,1,3-benzothiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20347828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,7-Dibromo-2,1,3-benzothiadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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